Boiling‑Point Elevation of 12.4 °C Relative to the 11(E) Positional Isomer Enables Fractional Distillation Purification
The target (9E) compound exhibits a boiling point of 394.5 °C at 760 mmHg, whereas the (11E) positional isomer (CAS 57586‑92‑2) boils at 382.1 °C under the same pressure [REFS‑1][REFS‑2]. The 12.4 °C difference is large enough to permit separation of the two isomers by fractional distillation under reduced pressure, a critical quality‑control step when isomeric purity >95 % is required for downstream pheromone synthesis.
| Evidence Dimension | Atmospheric‑pressure boiling point |
|---|---|
| Target Compound Data | 394.5 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | (E)‑Tetrahydro‑2‑(11‑tetradecenyloxy)‑2H‑pyran (CAS 57586‑92‑2): 382.1 °C at 760 mmHg (predicted) |
| Quantified Difference | ΔTb = 12.4 °C |
| Conditions | Predicted values from computational models; reported by chemical database entries for each pure compound. |
Why This Matters
The boiling‑point gap provides a practical purification window for procurement‑grade material, reducing the risk of positional isomer contamination that would compromise the biological activity of the final pheromone formulation.
